Cas no 91103-47-8 (Boc-D-Ala-OMe)

Boc-D-Ala-OMe structure
Boc-D-Ala-OMe structure
Product Name:Boc-D-Ala-OMe
Numero CAS:91103-47-8
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD00191865
CID:803290
PubChem ID:24865949
Update Time:2024-10-26

Boc-D-Ala-OMe Proprietà chimiche e fisiche

Nomi e identificatori

    • BOC-D-Alanine methyl ester
    • Boc-D-Ala-OMe
    • D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • D-Boc alanine methyl ester
    • Methyl (R)-2-(tert-butoxycarbonylamino)propanoate
    • N-(tert-Butoxycarbonyl)-D-alanine methyl ester
    • (R)-methyl 2-(tert-butoxycarbonylamino)propanoate
    • METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
    • EN300-6731804
    • 91103-47-8
    • Q-101551
    • MFCD00191865
    • N-Boc-L-alanine Methyl Ester
    • N-t-Boc-D-alanine methyl ester
    • N-(tert-butyloxycarbonyl)-D-alanine methyl ester
    • Boc-D-Ala-OMe, 99%
    • SCHEMBL2380555
    • Q-101539
    • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
    • DTXSID20348471
    • BDBM36051
    • DS-15361
    • GJDICGOCZGRDFM-ZCFIWIBFSA-N
    • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • Methyl (tert-butoxycarbonyl)-D-alaninate
    • FD21032
    • J-300003
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe)
    • N-Boc-D-Alanine Methyl Ester
    • AKOS016842905
    • CS-W015460
    • MDL: MFCD00191865
    • Inchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
    • Chiave InChI: GJDICGOCZGRDFM-ZCFIWIBFSA-N
    • Sorrisi: N(C(=O)OC(C)(C)C)[C@H](C)C(=O)OC

Proprietà calcolate

  • Massa esatta: 203.11600
  • Massa monoisotopica: 203.11575802g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 6
  • Complessità: 219
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: niente
  • Superficie polare topologica: 64.6Ų

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.03 g/mL at 25 °C(lit.)
  • Punto di fusione: 34-37 °C (lit.)
  • Punto di ebollizione: 277.8±23.0 ºC (760 Torr),
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: 1.4315 (estimate)
  • Solubilità: Leggermente solubile (8,7 g/l) (25°C),
  • PSA: 64.63000
  • LogP: 1.46350
  • Attività ottica: [α]20/D +45°, c = 1 in methanol

Boc-D-Ala-OMe Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136812-10g
Boc-D-Ala-OMe
91103-47-8 98%
10g
¥89.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136812-1g
Boc-D-Ala-OMe
91103-47-8 98%
1g
¥29.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136812-25g
Boc-D-Ala-OMe
91103-47-8 98%
25g
¥189.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B136812-5g
Boc-D-Ala-OMe
91103-47-8 98%
5g
¥49.90 2023-09-04
ChemScence
CS-W015460-10g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
91103-47-8 >97.0%
10g
$30.0 2022-04-26
ChemScence
CS-W015460-25g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
91103-47-8 >97.0%
25g
$58.0 2022-04-26
ChemScence
CS-W015460-100g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
91103-47-8 >97.0%
100g
$206.0 2022-04-26
ChemScence
CS-W015460-500g
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
91103-47-8 >97.0%
500g
$837.0 2022-04-26
TRC
B603038-10mg
Boc-D-Ala-OMe
91103-47-8
10mg
$ 50.00 2022-06-07
TRC
B603038-50mg
Boc-D-Ala-OMe
91103-47-8
50mg
$ 65.00 2022-06-07

Boc-D-Ala-OMe Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Triethylamine Solvents: Methanol ,  Dichloromethane ;  rt → 0 °C; 0 °C → rt; overnight, rt
Riferimento
Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)
Turlington, Mark; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
A Bronsted Acidic Deep Eutectic Solvent for N-Boc Deprotection
Procopio, Debora ; et al, Catalysts, 2022, 12(11),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  10 h, pH 8, 35 °C
Riferimento
Biocatalytic resolution of Boc-DL-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002
Zheng, Jian-yong; et al, Catalysis Communications, 2015, 60, 134-137

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Methanol ,  Benzene ;  rt; 1 h, rt
Riferimento
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; et al, MedChemComm, 2015, 6(2), 300-305

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent
Merino, Pedro; et al, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Periodic acid Solvents: Diethyl ether
1.2 Reagents: Monosodium phosphate ,  Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Riferimento
Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent
Merino, Pedro; et al, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol
Riferimento
Mild, efficient cleavage of arenesulfonamides by magnesium reduction
Nyasse, Barthelemy; et al, Chemical Communications (Cambridge), 1997, (11), 1017-1018

Boc-D-Ala-OMe Raw materials

Boc-D-Ala-OMe Preparation Products

Boc-D-Ala-OMe Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:91103-47-8)Boc-D-Ala-OMe
Numero d'ordine:A847864
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:17
Prezzo ($):278.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91103-47-8)Boc-D-Ala-OMe
A847864
Purezza:99%
Quantità:500g
Prezzo ($):278.0
Email